molecular formula C14H12N2O B1627708 5-Amino-2-methyl-10H-acridin-9-one CAS No. 893612-42-5

5-Amino-2-methyl-10H-acridin-9-one

Cat. No.: B1627708
CAS No.: 893612-42-5
M. Wt: 224.26 g/mol
InChI Key: KWQLKOXCUHPUBG-UHFFFAOYSA-N
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Description

Historical Development and Significance of the Acridin-9(10H)-one Scaffold in Chemical Research

The journey of acridine (B1665455) derivatives in scientific research began with their use as dyes and antibacterial agents. researchgate.net A pivotal moment in their history was the development of the antitumour agent Acriflavine in 1912. nih.gov This discovery opened the floodgates for the exploration of acridine-based compounds as potential therapeutic agents. The core of their biological activity is largely attributed to the planar nature of the acridine ring system, which allows it to intercalate between the base pairs of DNA, thereby disrupting cellular processes. researchgate.nettandfonline.com This DNA-intercalating property became a cornerstone for the design of numerous anticancer drugs. tandfonline.com

One of the most well-known early synthetic acridine drugs is Amsacrine (m-AMSA), which demonstrated clinical efficacy as a topoisomerase inhibitor. researchgate.netrsc.org Topoisomerases are enzymes crucial for managing the topological state of DNA during replication and transcription, making them a prime target for cancer therapy. researchgate.net The success of Amsacrine spurred further research into a vast array of acridine and acridone (B373769) derivatives, leading to the development of compounds like DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide) and the triazoloacridone C-1305, both of which have been subjects of clinical studies. rsc.org

The synthesis of the acridine scaffold can be achieved through various methods, including the Bernthsen synthesis, which involves the reaction of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. nih.gov This and other synthetic routes have enabled the creation of a diverse library of acridine derivatives with varied substitution patterns, each potentially possessing unique biological activities. nih.gov

Current Research Landscape of Acridin-9(10H)-one Derivatives

The contemporary research landscape for acridin-9(10H)-one derivatives is vibrant and multifaceted, extending far beyond their initial application as simple DNA intercalators. While their role in oncology remains a primary focus, the scope of investigation has expanded to include a variety of therapeutic areas and biological targets.

Anticancer Research: A significant portion of current research continues to explore the anticancer potential of acridin-9(10H)-one derivatives. Scientists are designing and synthesizing novel compounds with enhanced efficacy and selectivity for tumor cells. tandfonline.com This includes the development of agents targeting specific cellular pathways and enzymes involved in cancer progression, such as:

Topoisomerase Inhibition: Acridine derivatives continue to be investigated as potent inhibitors of both topoisomerase I and II. researchgate.netnih.gov

Telomerase Inhibition: The inhibition of telomerase, an enzyme that maintains the length of telomeres and is overactive in many cancer cells, is another promising avenue of research. tandfonline.com

Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Acridone derivatives are being explored as potential kinase inhibitors. researchgate.net

Hypoxia-Selective Drugs: Researchers are designing acridine-based drugs that are selectively activated in the hypoxic (low oxygen) environment characteristic of solid tumors. tandfonline.com

Photodynamic Therapy (PDT): Acridine derivatives are being utilized as photosensitizers in PDT, where they generate reactive oxygen species upon light activation to kill cancer cells. tandfonline.com

Modulation of Regulatory T cells (Tregs): Recent studies have identified 9-aminoacridines that can selectively downregulate the function of regulatory T cells (Tregs), which suppress the immune system's ability to fight cancer. nih.gov This highlights a novel immunotherapeutic approach. nih.gov

Other Therapeutic Areas: Beyond cancer, the acridine scaffold is being investigated for its potential in treating a range of other diseases:

Neurodegenerative Diseases: Some acridine derivatives, such as 9-amino-1,2,3,4-tetrahydroacridin-1-ols, have been evaluated as potential therapeutics for Alzheimer's disease due to their ability to inhibit acetylcholinesterase. acs.org

Antiparasitic and Antimicrobial Agents: The historical use of acridines as anti-infective agents continues to be relevant, with ongoing research into their efficacy against various parasites, bacteria, and viruses. researchgate.netnih.gov

Fluorescent Probes: The inherent fluorescence of the acridone nucleus makes it a valuable tool for developing probes to detect and monitor biologically important molecules like nitric oxide. nih.govnih.gov

The versatility of the acridin-9(10H)-one scaffold is further demonstrated by the synthesis of hybrid molecules, where the acridine core is combined with other pharmacophores to create compounds with novel or enhanced biological activities. nih.gov

Academic Research Focus on 5-Amino-2-methyl-10H-acridin-9-one: A Critical Review

While the broader family of acridin-9(10H)-one derivatives has been the subject of extensive research, academic focus on the specific compound This compound appears to be more limited based on currently available public literature. The CAS number for this compound is 893612-42-5. chemicalbook.com

The synthesis of related 2-methyl-9-substituted acridines has been reported, typically involving the nucleophilic substitution of 2-methyl-9-chloroacridine with various aromatic amines. core.ac.uk These studies have evaluated the antiproliferative activity of the resulting compounds against different cancer cell lines. core.ac.uk For example, some 2-methyl-9-substituted acridines have shown cytotoxic activity against human small cell lung carcinoma (A-549) and breast cancer (MCF-7) cell lines. core.ac.uk

Furthermore, research on 2-methylacridin-9(10H)-one has demonstrated its potential as a corrosion inhibitor for carbon steel in acidic environments. nih.gov This highlights the diverse applications of the acridone scaffold beyond the biomedical field.

The presence of an amino group at the 5-position and a methyl group at the 2-position of the acridin-9-one core in This compound suggests potential for biological activity. The amino group, in particular, could influence its DNA binding properties and ability to act as a hydrogen bond donor or acceptor, which are crucial for molecular recognition in biological systems.

However, a comprehensive body of research detailing the specific synthesis, characterization, and biological evaluation of this compound is not readily apparent in the reviewed literature. Further dedicated studies are necessary to fully elucidate the chemical properties and potential therapeutic applications of this particular derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methyl-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-8-5-6-12-10(7-8)14(17)9-3-2-4-11(15)13(9)16-12/h2-7H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQLKOXCUHPUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587515
Record name 5-Amino-2-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-42-5
Record name 5-Amino-2-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Methyl 10h Acridin 9 One

Strategic Synthetic Pathways to the Acridin-9(10H)-one Core

The construction of the acridin-9(10H)-one skeleton can be achieved through various synthetic strategies, ranging from multi-step sequences to more efficient one-pot reactions. These methods often involve the formation of a key N-phenylanthranilic acid intermediate followed by cyclization to yield the tricyclic acridinone (B8587238) system.

Multi-Step Synthesis from Precursors

Traditional and widely practiced methods for synthesizing the acridin-9(10H)-one core often involve a multi-step approach. A common strategy begins with the synthesis of an N-phenylanthranilic acid derivative, which then undergoes cyclization to form the acridinone ring. For instance, the reaction of p-toluidine (B81030) with an appropriate benzoic acid derivative can yield a substituted 2-(p-tolylamino)benzoic acid. This intermediate is then treated with a dehydrating agent like polyphosphoric acid or a halogenating agent such as phosphorus oxychloride (POCl₃) to facilitate the ring closure to the corresponding acridinone. core.ac.uk

A general representation of this multi-step synthesis is outlined below:

Formation of N-phenylanthranilic acid derivative: An aniline (B41778) derivative is coupled with a 2-halobenzoic acid or its ester.

Cyclization: The resulting N-phenylanthranilic acid is then cyclized to form the acridin-9(10H)-one core.

This approach allows for the introduction of various substituents on both the aniline and benzoic acid portions, providing access to a wide range of substituted acridinones.

One-Pot Reaction Approaches

To improve synthetic efficiency and reduce waste, one-pot reaction methodologies have been developed for the synthesis of acridinone derivatives. rsc.orgglobalresearchonline.net These methods often involve the condensation of multiple components in a single reaction vessel, proceeding through a cascade of reactions to form the final product.

For example, a one-pot synthesis of acridine (B1665455) derivatives can be achieved by the condensation of an aldehyde, dimedone, and an ammonium (B1175870) source. rsc.org While this specific example leads to acridine-1,8-diones, the underlying principle of multi-component reactions can be adapted for the synthesis of the acridin-9(10H)-one core. Another reported one-pot synthesis involves the reaction of 1,3-cyclohexanedione (B196179) with hydrazones and aromatic aldehydes, catalyzed by triethylamine, to produce N-substituted acridine-1,8-dione derivatives. researchgate.net

The advantages of one-pot syntheses include:

Reduced reaction times.

Simplified purification procedures.

Environmentally benign reaction conditions, especially when using green solvents like polyethylene (B3416737) glycol (PEG-400). globalresearchonline.net

Cyclization Reactions for Acridin-9(10H)-one Formation

The critical step in many acridinone syntheses is the intramolecular cyclization to form the central heterocyclic ring. Various reagents and conditions have been employed to effect this transformation efficiently.

Polyphosphoric acid (PPA) is a widely used and effective reagent for promoting intramolecular cyclization reactions to form ketones. nih.govccsenet.orgresearchgate.net In the context of acridinone synthesis, PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the ring closure of N-phenylanthranilic acids. nih.govbeilstein-journals.orgscribd.com The reaction typically involves heating the N-phenylanthranilic acid derivative with PPA at elevated temperatures. The high viscosity of PPA often necessitates the use of co-solvents or heating to ensure proper mixing. ccsenet.orgresearchgate.net

The mechanism involves the protonation of the carboxylic acid group, followed by intramolecular electrophilic attack of the resulting acylium ion onto the adjacent aromatic ring, leading to the formation of the acridinone.

An alternative cyclization strategy involves the oxidative cyclization of o-arylamino benzophenones. nih.gov This method provides a direct route to the acridin-9(10H)-one core from a readily accessible precursor. The reaction is typically promoted by an oxidizing agent, which facilitates the intramolecular C-N bond formation. This approach has been noted as a synthetic alternative for generating the acridinone system in the final step of a reaction sequence. nih.gov

Ullmann Condensation Reactions in Acridin-9(10H)-one Synthesis

The Ullmann condensation, a copper-catalyzed reaction, is a cornerstone in the synthesis of N-aryl bonds and is particularly relevant for the preparation of N-phenylanthranilic acid precursors required for acridinone synthesis. nih.govwikipedia.org This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst. wikipedia.org

In the context of acridinone synthesis, the Jourdan-Ullmann coupling is a frequently employed method. nih.govthieme-connect.de This reaction involves the condensation of a 2-halobenzoic acid with an aniline derivative in the presence of a copper catalyst to yield the corresponding N-phenylanthranilic acid. thieme-connect.de Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize soluble copper catalysts and milder reaction conditions.

Reaction TypeKey ReactantsCatalyst/ReagentKey Intermediate/Product
Multi-Step Synthesis Aniline derivative, 2-halobenzoic acid-N-phenylanthranilic acid
One-Pot Synthesis Aldehyde, dimedone, ammonium sourceVaries (e.g., TEA, PEG-400)Acridine derivative
PPA-Mediated Cyclization N-phenylanthranilic acidPolyphosphoric Acid (PPA)Acridin-9(10H)-one
Oxidative Cyclization o-Arylamino benzophenoneOxidizing agentAcridin-9(10H)-one
Ullmann Condensation Aryl halide, anilineCopper catalystN-phenylanthranilic acid

Reaction of 2-Aminobenzoic Acids with Benzynes

A notable method for synthesizing the acridone (B373769) framework involves the reaction of anthranilic acid with benzynes. The diazotization of anthranilic acid using butyl nitrite (B80452) in refluxing tetrahydrofuran (B95107) (THF) generates a benzyne (B1209423) intermediate, which then leads to the formation of acridinone. jocpr.com This approach offers a direct route to the core structure.

Double Substitution Reactions Involving Dinitrobenzophenones and Aromatic Amines

While direct synthesis of 5-Amino-2-methyl-10H-acridin-9-one via this method is not explicitly detailed in the provided search results, the general strategy of using substituted benzophenones is a known route for acridone synthesis. This would theoretically involve the reaction of a suitably substituted dinitrobenzophenone with an aromatic amine, where the nitro groups act as leaving groups, facilitating a double substitution to form the tricyclic acridone system.

Annulation Strategies via Quinolinones and Quinolinium Salts

Quinoline derivatives serve as versatile precursors for the construction of fused heterocyclic systems, including acridinones. researchgate.net Annulation strategies, which involve the formation of a new ring onto an existing one, are a powerful tool in this context. researchgate.netmdpi.com Recent advancements have highlighted the application of quinolinium salts in synthesizing annulated heterocycles. researchgate.net These salts can react with various partners to build the condensed heterocyclic core of acridinones under operationally simple and environmentally benign conditions. researchgate.net

Introduction and Functionalization of Amino and Methyl Substituents

The precise placement and subsequent modification of the amino and methyl groups on the acridinone scaffold are crucial for tailoring the molecule's properties.

Specific Approaches for 5-Amino Substitution

The introduction of an amino group at the 5-position of the acridinone ring is a key synthetic step. A general strategy for introducing amino groups onto the acridone core involves the reduction of a corresponding nitro-acridone. For instance, nitroacridones can be reduced to aminoacridones using reagents like tin and hydrochloric acid or through catalytic hydrogenation over Raney nickel. jocpr.com Specifically, the synthesis of 5-[(aminoalkyl)amino]imidazo[4,5,1-de]acridin-6-ones highlights methods for introducing amino-containing side chains. acs.org

Methodologies for 2-Methyl Substitution

The synthesis of 2-methyl substituted acridines has been described, which can serve as precursors to the target acridinone. core.ac.uk One approach involves the nucleophilic substitution of 2-methyl-9-chloroacridine with various aromatic amines. core.ac.uk The starting 2-methyl-9-chloroacridine can be prepared from p-toluidine and 2-(p-tolylamino)benzoic acid, which is then treated with phosphorus oxychloride (POCl3). core.ac.uk The resulting 2-methyl-9-substituted acridines can then potentially be converted to the corresponding 2-methyl-acridin-9-one.

Functionalization at the N-10 Position

The nitrogen atom at the 10-position of the acridinone ring offers a prime site for functionalization, which can significantly influence the molecule's properties. nih.gov Alkylation at the N-10 position is a common modification. nih.govresearchgate.net For example, acridone can be treated with sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to deprotonate the nitrogen, followed by the addition of an alkyl halide, such as ethyl bromoacetate, to introduce an N-10 substituent. mdpi.com This position is often targeted for attaching various side chains to modulate the compound's biological activity and physical characteristics. nih.govresearchgate.net

Below is a table summarizing the compounds mentioned in this article.

Table 1: List of Chemical Compounds

Compound Name
This compound
2-Aminobenzoic acid (Anthranilic acid)
Butyl nitrite
Dinitrobenzophenones
Quinolinones
Quinolinium Salts
Nitroacridone
Tin
Hydrochloric acid
Raney nickel
5-[(aminoalkyl)amino]imidazo[4,5,1-de]acridin-6-ones
2-methyl-9-chloroacridine
p-toluidine
2-(p-tolylamino)benzoic acid
Phosphorus oxychloride
Sodium hydride
Dimethylformamide (DMF)

Chemical Transformations of the this compound Scaffold

The chemical reactivity of the this compound scaffold is primarily centered around the functional groups present: the secondary amine within the acridone ring system, the carbonyl group at position 9, and the aromatic amino group at position 5. The electronic nature of the acridone core, a conjugated system, influences the reactivity of these groups. While specific literature on the chemical transformations of this compound is not extensively available, its reactivity can be inferred from the known chemistry of acridones and aromatic amines.

Nucleophilic Substitution Reactions of the Amino Group

While direct examples for this compound are scarce, the amino group is expected to undergo reactions typical for aromatic amines. For instance, it can be alkylated or arylated under appropriate conditions.

Table 1: Potential Nucleophilic Substitution Reactions of the 5-Amino Group

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
N-AlkylationAlkyl halide (e.g., CH₃I)5-Alkylamino-2-methyl-10H-acridin-9-oneBase (e.g., K₂CO₃), Solvent (e.g., DMF)
N-ArylationAryl halide (e.g., Ph-Br) with electron-withdrawing groups5-Arylamino-2-methyl-10H-acridin-9-onePalladium or Copper catalyst, Base
Buchwald-Hartwig AminationAryl halide or triflate5-Arylamino-2-methyl-10H-acridin-9-onePd catalyst, Ligand, Base

It is important to note that the nitrogen of the acridone ring itself can also be alkylated. nih.gov Therefore, reaction conditions would need to be carefully optimized to achieve selective substitution on the 5-amino group.

Acylation Reactions to Form Amides

The 5-amino group readily undergoes acylation with various acylating agents to form the corresponding amides. This is a common transformation for aromatic amines and is expected to proceed efficiently for this compound. The resulting amides can have significantly different electronic and biological properties compared to the parent amine.

Acylation can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent.

Table 2: Potential Acylation Reactions of the 5-Amino Group

Acylating AgentProduct TypeGeneral Conditions
Acyl Chloride (e.g., Acetyl chloride)5-Acetamido-2-methyl-10H-acridin-9-oneBase (e.g., Pyridine or Triethylamine)
Acid Anhydride (e.g., Acetic anhydride)5-Acetamido-2-methyl-10H-acridin-9-oneHeat or Acid/Base catalyst
Carboxylic Acid (e.g., Benzoic acid)5-Benzamido-2-methyl-10H-acridin-9-oneCoupling agent (e.g., DCC, EDC)

The formation of amides is a versatile method for modifying the properties of the acridone scaffold and for introducing further functionalities.

Reduction Reactions

The term "reduction" in the context of the 5-amino group itself is not a typical transformation, as it is already in a reduced state. However, the acridone system as a whole contains a carbonyl group that can be subject to reduction. The selective reduction of the carbonyl group in the presence of other reducible functionalities can be challenging.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carbonyl group to a methylene (B1212753) group, leading to the corresponding 5-amino-2-methylacridan. However, such potent hydrides might also affect other parts of the molecule.

Alternatively, the nitro precursor, 5-nitro-2-methyl-10H-acridin-9-one, would be a key intermediate in the synthesis of the title compound. The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis.

Table 3: Potential Reduction Reactions Related to this compound

Starting MaterialReducing AgentProductGeneral Conditions
5-Nitro-2-methyl-10H-acridin-9-oneSnCl₂/HCl, H₂/Pd-C, Fe/HClThis compoundAcidic or neutral conditions
This compoundLiAlH₄5-Amino-2-methyl-9,10-dihydroacridineAnhydrous solvent (e.g., THF, ether)

The choice of reducing agent and reaction conditions is crucial for achieving the desired transformation selectively. For instance, catalytic hydrogenation is often a mild and effective method for the reduction of nitro groups without affecting other functionalities.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Methyl 10h Acridin 9 One and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 5-Amino-2-methyl-10H-acridin-9-one and its derivatives, the IR spectrum provides key information about its structure. The presence of a secondary amine (N-H) group is typically confirmed by a peak in the region of 3570–3400 cm⁻¹. core.ac.uk Aromatic C-H stretching vibrations are observed around 3101 cm⁻¹, while aliphatic C-H stretching appears near 2738 cm⁻¹. core.ac.uk

The spectrum also reveals characteristic peaks for the aromatic carbon-carbon double bonds (ArC=C) at approximately 1583 cm⁻¹ and 1508 cm⁻¹. core.ac.uk The C-N stretching vibration is identified by a peak around 1236 cm⁻¹. core.ac.uk Furthermore, out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are seen at about 762 cm⁻¹ and 758 cm⁻¹. core.ac.uk These spectral features collectively confirm the presence of the acridine (B1665455) core, the amino group, and the methyl substituent.

Table 1: Key IR Absorption Bands for this compound Derivatives
Functional GroupWavenumber (cm⁻¹)
N-H Stretch3570–3400
Aromatic C-H Stretch~3101
Aliphatic C-H Stretch~2738
Aromatic C=C Stretch~1583, ~1508
C-N Stretch~1236
C-H Bend~762, ~758

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural elucidation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 2-methyl-9-substituted acridine derivatives, the aromatic protons typically appear as a multiplet in the range of δ 7.12–8.11 ppm. core.ac.uk The proton of the amino group (NH) is expected to be found further downfield, around δ 11.2 ppm, due to its attachment to a nitrogen atom within a conjugated system. core.ac.uk The methyl group (–CH₃) protons are observed as a singlet at approximately δ 2.40 ppm. core.ac.uk For the hydrochloride salt of a similar derivative, a signal corresponding to the HCl proton can be seen at a very downfield position, around δ 15.2 ppm. core.ac.uk

Table 2: ¹H NMR Chemical Shifts for a 2-Methyl-9-substituted Acridine Derivative
Proton TypeChemical Shift (δ, ppm)
Aromatic (ArH)7.12–8.11 (m)
Amino (NH)11.2 (s)
Methyl (–CH₃)2.40 (s)
HCl15.2 (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For acridin-9-one derivatives, the carbonyl carbon (C=O) is typically the most downfield signal. Aromatic carbons generally resonate in the region of δ 113–140 ppm. researchgate.net The chemical shift of the methyl carbon (–CH₃) would be expected at a much higher field.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)>170
Aromatic (Ar-C)113–140
Methyl (–CH₃)<30

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of a compound, which can aid in its structural identification. For acridine derivatives, mass spectrometry can confirm the molecular formula, C₁₄H₁₂N₂O, for this compound. The fragmentation patterns of related acridine structures often involve characteristic losses of small molecules or radicals. For instance, in the mass spectra of ketamine analogues, which share some structural similarities, common fragmentation pathways include the loss of a CO molecule (28 Da) or an ethyl radical (29 Da). mdpi.com While specific fragmentation data for this compound is not detailed, general principles suggest that initial fragmentation could involve the loss of the methyl group or cleavage of the acridine ring system.

Electronic (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The absorption spectra of 9-acridinones are characterized by transitions that can be influenced by substituents on the acridine ring. nih.govresearchgate.net For the parent compound, 9(10H)-acridinone, electronic transitions are observed in the UV-Vis region. nist.gov The introduction of an amino group and a methyl group, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of these substituents, which extends the conjugation of the chromophore. These shifts provide insight into the electronic structure of the molecule. nih.govresearchgate.net

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is used to study the emission properties of a compound after it has absorbed light. Acridine derivatives are well-known for their fluorescent properties. researchgate.net The fluorescence of 9-acridinones is sensitive to their molecular structure and environment. nih.govresearchgate.net The introduction of an electron-donating amino group can significantly influence the fluorescence quantum yield and lifetime. rsc.org For instance, a novel thermally activated delayed fluorescence (TADF) material based on an acridin-9(10H)-one acceptor demonstrated a high radiative rate constant. rsc.org The photophysical properties of this compound would be characterized by its fluorescence emission spectrum, quantum yield, and excited-state lifetime, which are crucial for understanding its potential applications in areas such as fluorescent probes and optoelectronic materials. researchgate.netrsc.org

Biological Activities and Pharmacological Potential of 5 Amino 2 Methyl 10h Acridin 9 One and Analogues

Anticancer Activity

Acridinone (B8587238) derivatives have been extensively investigated as potential anti-cancer agents. mdpi.combenthamdirect.com Their planar structure allows them to intercalate with DNA, and they can inhibit critical enzymes involved in cell replication, such as topoisomerases, leading to cytotoxic and antiproliferative effects. mdpi.comresearchgate.netnih.gov

Cytotoxic Effects on Various Cancer Cell Lines

The cytotoxic potential of acridinone analogues has been demonstrated across a wide range of human cancer cell lines. The efficacy is often dependent on the specific substitutions on the acridine (B1665455) core. researchgate.net

For instance, a series of 2-methyl-9-substituted acridines were tested for their cytotoxic activity. Nucleophilic substitution of 2-methyl-9-chloroacridine with various aromatic amines yielded several derivatives. core.ac.uk Compounds designated AS-1 and AS-5 showed significant activity against the A-549 human small-cell lung carcinoma cell line, with CTC50 values of 300 µg/ml and 262.5 µg/ml, respectively. core.ac.uk These same compounds were also active against the MCF-7 human breast cancer cell line, with CTC50 values of 237.5 µg/ml and 337.5 µg/ml, respectively. core.ac.uk In general, the cytotoxicity of these acridines was found to be more pronounced in the A-549 cell line than in the MCF-7 cell line. core.ac.uknih.gov

Other studies have explored different analogues. A series of 9-acridinyl amino acid derivatives were synthesized and evaluated, with compounds 8 and 9 being particularly effective against the A549 cell line, showing IC₅₀ values of approximately 6 μM. nih.govrsc.org Acridine thiourea (B124793) gold and other acridinone derivatives have demonstrated cytotoxic effects against cell lines such as the triple-negative breast cancer cell line MDA-MB-231 and SK-BR-3. mdpi.comnih.gov Furthermore, new acridine-thiosemicarbazone derivatives showed the highest potency against B16-F10 melanoma cells, with compound DL-08 having an IC₅₀ of 14.79 µM. mdpi.com

Cytotoxicity of Acridinone Analogues on Various Cancer Cell Lines
AnalogueCancer Cell LineActivity (IC₅₀ / CTC₅₀)
AS-1 (2-methyl-9-substituted acridine)A-549 (Lung Carcinoma)300 µg/ml core.ac.uk
AS-5 (2-methyl-9-substituted acridine)A-549 (Lung Carcinoma)262.5 µg/ml core.ac.uk
AS-1 (2-methyl-9-substituted acridine)MCF-7 (Breast Cancer)237.5 µg/ml core.ac.uk
AS-5 (2-methyl-9-substituted acridine)MCF-7 (Breast Cancer)337.5 µg/ml core.ac.uk
Compound 8 (9-acridinyl amino acid derivative)A549 (Lung Carcinoma)~6 µM nih.govrsc.org
Compound 9 (9-acridinyl amino acid derivative)A549 (Lung Carcinoma)~6 µM nih.govrsc.org
DL-08 (acridine-thiosemicarbazone)B16-F10 (Melanoma)14.79 µM mdpi.com
2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-oneMCF7 (Breast Cancer)11.0 ± 4.8 µM nih.gov

Antiproliferative Activity Assessment

Beyond direct cytotoxicity, acridinone analogues exhibit potent antiproliferative activity by interfering with cell cycle progression and division. The MTT assay is commonly used to assess this activity. mdpi.comnih.gov

Studies on acridone (B373769) alkaloids revealed that compounds like atalaphyllidine, 5-hydroxy-N-methylseverifoline, atalaphyllinine, and des-N-methylnoracronycine showed strong antiproliferative effects against various tumor cell lines while having weaker effects on normal human cells. nih.gov The structure-activity relationship indicated that hydroxyl groups at C-1 and C-5, a secondary amine, and a prenyl group at C-2 were important for this activity. nih.gov

In another study, a series of 9-benzyl acridine derivatives were investigated, with compound 8p demonstrating significant DNA-binding capacity, inducing DNA double-strand breaks, and promoting cell death in A549 cells through a caspase-dependent intrinsic mechanism. mdpi.com Similarly, certain 9-acridinyl amino acid derivatives were found to be potent inhibitors of cell viability in K562 (leukemia) and A549 (lung carcinoma) cell lines, with activities comparable to or lower than the chemotherapeutic agent amsacrine. nih.govrsc.org Cell cycle analysis showed that some of these compounds caused a G2/M block, arresting cells at a critical stage of division. nih.govrsc.org The antiproliferative activity of many acridine derivatives is linked to their ability to inhibit topoisomerase II, a key enzyme in DNA replication. mdpi.com

Antiproliferative Activity of Acridinone Analogues
Analogue/ClassCancer Cell LineObserved Effect
Atalaphyllidine, Atalaphyllinine, etc.Various tumor cell linesPotent antiproliferative activity nih.gov
Compound 8p (9-benzyl acridine)A549 (Lung Carcinoma)Induced DNA double-strand breaks, promoted cell death mdpi.com
Compounds 6, 7, 8, 9 (9-acridinyl amino acid derivatives)K562 (Leukemia), A549 (Lung Carcinoma)Potent viability inhibitors; caused G2/M cell cycle block nih.govrsc.org
Acridine-thiosemicarbazone derivativesB16-F10 (Melanoma)Inhibition of topoisomerase IIα mdpi.com
Thiazolidinone-acridinesGeneralInhibition of topoisomerase I and II rsc.org

Modulation of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). researchgate.netnih.gov Acridone derivatives have emerged as promising agents to overcome MDR. researchgate.netnih.gov

Research has shown that certain acridone derivatives can act as substrates or inhibitors of these efflux pumps, thereby increasing the intracellular concentration of co-administered anticancer drugs like Temozolomide. nih.gov N-10-substituted acridones and N-10-substituted-4-methoxyacridones have demonstrated MDR-reversing activity greater than the known P-gp inhibitor verapamil. researchgate.net Structure-activity relationship studies revealed that substituting the C-4 position of the acridone nucleus with a methoxy (B1213986) group (-OCH3) enhanced both cytotoxic and anti-MDR activities. researchgate.net The ability of these compounds to inhibit calmodulin-dependent cyclic AMP phosphodiesterase has a strong positive correlation with their anti-MDR activity. researchgate.net Molecular docking studies have further elucidated how acridone derivatives bind to drug resistance-causing proteins like P-gp and MRP (multidrug resistance-associated protein), preventing the efflux of chemotherapeutic agents. nih.gov

Antimicrobial Activity

The acridine scaffold was first recognized for its antimicrobial properties and used clinically as an antiseptic agent before the advent of modern antibiotics. nih.govumn.edu Research continues into new acridine and acridone derivatives to combat infectious diseases, including those caused by drug-resistant pathogens. umn.edu

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

Acridone derivatives have shown significant antibacterial activity against a range of pathogenic bacteria. In one study, acridone and a series of 9-aminoacridine (B1665356) derivatives were tested against seven bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netresearchgate.net The results indicated that all synthesized compounds had notable antibacterial activity, with minimum inhibitory concentrations (MICs) at very low values compared to standard antibiotics. researchgate.netresearchgate.net For example, a concentration of 31.25 µg/ml of several 9-aminoacridine derivatives was sufficient to eradicate both MSSA and MRSA. researchgate.net

Another study focused on the synthesis of N10-acetyl-3,4-dimethylacridone, which exhibited significant antibacterial efficacy. nih.gov At a concentration of 400 mg/mL, it produced an inhibition zone of 35 mm against Pseudomonas aeruginosa and 26 mm against Escherichia coli, outperforming the conventional antibiotic gentamicin (B1671437) in the case of P. aeruginosa. nih.gov The planar structure of these molecules is believed to facilitate interaction with bacterial DNA, which is a key aspect of their mechanism of action. researchgate.netoup.com

Antibacterial Efficacy of Acridinone Analogues
AnalogueBacterial StrainActivity (MIC / Inhibition Zone)
9-aminoacridine derivatives (2c, 3c, 4c, 5c, 6c)Staphylococcus aureus (MSSA & MRSA)MIC: 31.25 µg/ml researchgate.net
N10-acetyl-3,4-dimethylacridonePseudomonas aeruginosa35 mm inhibition zone at 400 mg/mL nih.gov
N10-acetyl-3,4-dimethylacridoneEscherichia coli26 mm inhibition zone at 400 mg/mL nih.gov
N10-acetyl-3,4-dimethylacridoneStaphylococcus aureus19 mm inhibition zone at 400 mg/mL nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, acridone derivatives have demonstrated promising antifungal activity, which is crucial given the rise of fungal infections and drug resistance. nih.govnih.gov

A study involving a series of 17 synthesized acridones identified a novel compound, M14 , with growth-inhibitory activity against clinical isolates of Candida species and dermatophytes. nih.gov M14 showed a minimum inhibitory concentration (MIC) range of 7.81-31.25 µg/ml and exhibited fungicidal activity. nih.gov Importantly, it was also effective at preventing biofilm formation by Candida albicans and reduced the viability of pre-formed biofilms, even at sub-MIC levels. nih.gov

Acridine thiosemicarbazide (B42300) derivatives have also shown dual antibacterial and antifungal activity, with a minimal inhibitory concentration (MIC) range of 10–80 μM against fungal pathogens. nih.gov The proposed mode of action is related to their ability to intercalate with DNA. nih.gov Furthermore, N10-acetyl-3,4-dimethylacridone showed moderate action against Candida albicans, with a 20 mm inhibition zone at a concentration of 400 mg/mL. nih.gov These findings underscore the potential of acridone derivatives as lead compounds for the development of new and effective antifungal agents. nih.gov

Antiviral Activity

Acridones, the core structure of 5-Amino-2-methyl-10H-acridin-9-one, have garnered considerable attention for their extensive range of biological activities, including potent antiviral properties. researchgate.netnih.gov Research has demonstrated that this class of compounds exhibits a broad spectrum of antiviral activity, effectively inhibiting both DNA and RNA viruses. nih.govconicet.gov.ar This includes human pathogenic viruses such as herpes simplex virus (HSV), cytomegalovirus (CMV), adenovirus, hepatitis C virus (HCV), dengue virus (DENV), and Junin virus (JUNV). researchgate.netnih.govconicet.gov.ar The wide-ranging efficacy of acridone derivatives suggests that they may target cellular factors essential for viral replication, rather than virus-specific components. researchgate.netnih.gov

The precise mechanism of action for the antiviral effects of acridones is not yet fully elucidated, though the primary mode of action appears to involve the inhibition of nucleic acid synthesis. researchgate.netnih.gov Some acridone compounds have been shown to inhibit both cellular and viral enzymes and to intercalate into nucleic acid molecules. researchgate.netnih.gov This potential for multi-target effects has renewed interest in acridones as a basis for developing novel antiviral therapies, as this could lead to potent viral inhibition with a reduced likelihood of developing drug resistance. researchgate.netnih.gov

In specific studies, certain acridone derivatives have demonstrated selective activity against bovine viral diarrhea virus (BVDV), a surrogate for HCV. acs.org For instance, one of the most potent derivatives exhibited a 50% effective concentration (EC50) of 0.5 µg/mL with a 50% cytotoxic concentration (CC50) greater than 100 µg/mL, resulting in a high selectivity index of over 200. acs.org This compound not only protected cells from the virus-induced cytopathic effect but also reduced the production of infectious virus particles and extracellular viral RNA. acs.org Furthermore, this derivative and several of its analogues showed some level of inhibition against HCV replication, although a direct correlation between anti-BVDV and anti-HCV activity was not observed. acs.org

Another notable acridone derivative, 10-carboxymethyl-9-acridanone (CMA), has shown protective effects in mice against a range of lethal viral infections, including Semliki forest virus, coxsackie B1 virus, and herpes simplex virus. nih.gov The antiviral effect was observed even when treatment was initiated up to 24 hours after infection. nih.gov Interestingly, CMA did not directly inactivate the viruses or show efficacy in tissue culture, but it did induce an interferon-like substance in mice, suggesting an immunomodulatory mechanism of action. nih.gov

The antiviral potential of acridine derivatives extends to the recent global health challenge posed by SARS-CoV-2. The antimalarial drugs pyronaridine (B1678541) and quinacrine, which share the 9-aminoacridine scaffold, have demonstrated whole-cell activity against SARS-CoV-2. nih.govacs.org This has spurred research into the structure-activity relationships of this scaffold, leading to the identification of novel analogues with potent in vitro activity against the virus. nih.gov

Table 1: Antiviral Activity of Selected Acridone Derivatives

Compound/Derivative Virus Activity/Finding Reference
Acridone Derivatives DNA and RNA viruses (e.g., HSV, CMV, HCV, DENV, JUNV) Broad-spectrum antiviral activity, likely through inhibition of nucleic acid synthesis. researchgate.netnih.govconicet.gov.ar
Potent Acridone Derivative Bovine Viral Diarrhea Virus (BVDV) EC50 of 0.5 µg/mL and a selectivity index of >200. Reduced viral production. acs.org
10-Carboxymethyl-9-acridanone (CMA) Semliki forest virus, coxsackie B1, herpes simplex virus Protected mice from lethal infections. Induced an interferon-like substance. nih.gov
Pyronaridine and Quinacrine SARS-CoV-2 Displayed whole-cell activity against the virus. nih.govacs.org

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the protozoan parasite responsible for the most virulent form of malaria, has reignited interest in acridine and acridinone compounds as potential antimalarial agents. nih.govopenmedicinalchemistryjournal.com Acridinone alkaloids, naturally occurring compounds, and their synthetic derivatives have demonstrated significant antiplasmodial activity. nih.gov

Several acridinone alkaloids isolated from Rutaceae plants have shown antimalarial activity comparable to the established drug chloroquine (B1663885) diphosphate. nih.gov For example, atalaphillinine (B1665304) completely inhibited the development of malaria parasites in an in vivo prophylactic model. nih.gov Acronycine and 5-hydroxyacronycine also demonstrated significant suppression of parasitemia in vitro, although their activity against P. falciparum was moderate. nih.gov

Synthetic acridone derivatives have also been a focus of antimalarial research. A series of 10-N-substituted acridinones were designed as chemosensitizers to enhance the activity of chloroquine (CQ). nih.gov The most potent of these, 10-[6-(diethylamino)hexyl]acridin-9(10H)-one, increased the antimalarial activity of CQ by over 80-fold in a CQ-resistant strain. nih.gov

Research into the mechanism of action suggests that some acridinones interfere with hemozoin formation, a crucial process for the parasite's survival within red blood cells. nih.gov Confocal fluorescence microscopy has shown that acridinones can accumulate in the digestive vacuole of the parasite, the site of hemozoin formation. nih.gov

Recent efforts have focused on developing next-generation acridones with improved "drug-like" properties and the potential for radical cure. nih.gov These newer derivatives have shown excellent activity against both the asexual blood-stage and liver-stage parasites, with some compounds demonstrating a sustained blood-stage cure in murine models of P. berghei infection. nih.gov Notably, these next-generation acridones have also shown reduced cross-resistance with atovaquone, another antimalarial drug. nih.gov

Table 2: Antimalarial Activity of Selected Acridinone Derivatives

Compound/Derivative Plasmodium Species Activity/Finding Reference
Atalaphillinine P. yoelii Completely inhibited parasite development in vivo. nih.gov
Acronycine and 5-hydroxyacronycine P. yoelii Suppressed almost 90% of parasitemia in vitro. nih.gov
10-[6-(diethylamino)hexyl]acridin-9(10H)-one P. falciparum (CQ-resistant) Potentiated chloroquine activity by over 80-fold. nih.gov
Next-generation Acridones P. falciparum (asexual blood-stage), P. berghei (liver-stage) Excellent antimalarial activity, sustained blood-stage cure in murine models. nih.gov

Antiparasitic and Antileishmanial Activities

The therapeutic potential of acridine and acridinone derivatives extends to other parasitic diseases, including leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. nih.govresearchgate.net

Research has shown that the addition of a benzothiazole (B30560) group to the amino-9-(10H)-acridinone core can enhance antileishmanial properties. nih.govresearchgate.net Specifically, two derivatives, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, have demonstrated selective antileishmanial activity. nih.govresearchgate.net This activity was primarily due to toxicity against the amastigote form of the parasite, which is the clinically relevant stage that resides within host macrophages. nih.govresearchgate.net The presence of a 6-amino-benzothiazole group on the position 2 amino chain or a 6-nitro-benzothiazole group on the position 4 amino chain was found to be crucial for this specific anti-amastigote activity. nih.govresearchgate.net

A broader investigation into acridine derivatives has identified several compounds with significant activity against various Leishmania strains, including L. donovani and L. major. nih.gov Some of these derivatives exhibited promising activity against both the promastigote and amastigote forms of the parasite. nih.gov However, high cytotoxicity was a concern for many of these compounds. nih.gov Notably, certain disubstituted acridines displayed an amastigote-specific activity, suggesting a different mechanism of action that may not involve DNA intercalation. nih.gov

The structural features of acridine derivatives play a critical role in their antileishmanial activity. The presence of a carbon chain linker and a terminal alkylamino group appears to be a key feature for enhancing activity. nih.gov The length of the carbon chain also influences the antiparasitic properties, likely due to an increase in the compound's lipophilicity. nih.gov

Table 3: Antileishmanial Activity of Selected Acridinone Derivatives

Compound/Derivative Leishmania Species Activity/Finding Reference
4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one Not specified Selective antileishmanial activity, mainly due to amastigote-specific toxicity. nih.govresearchgate.net
1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one Not specified Selective antileishmanial activity, mainly due to amastigote-specific toxicity. nih.govresearchgate.net
Disubstituted Acridines L. donovani, L. major Some derivatives showed amastigote-specific activity, suggesting a different mechanism of action. nih.gov

Applications in Neurodegenerative Disease Research

Acridine-based compounds have been extensively investigated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govfrontiersin.orgnih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease (AD). nih.govnih.govnih.gov

Numerous compounds containing an acridine moiety have demonstrated potent inhibitory activity against both AChE and BChE. nih.gov Tacrine (9-amino-1,2,3,4-tetrahydroacridine), a well-known acridine derivative, was the first drug approved by the FDA for the treatment of AD. nih.gov The acridine scaffold has since been used as a template for the design of new multifunctional molecules for potential AD therapy. nih.gov

Derivatives of 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines have been synthesized and evaluated for their cholinesterase inhibitory activity. nih.govfrontiersin.org The structure of the phosphorus-containing fragment was found to significantly influence the inhibitory activity. nih.gov For instance, dibenzyloxy and diphenethyl derivatives of 9-phosphoryl-9,10-dihydroacridine were effective inhibitors of BChE. nih.gov

Furthermore, a study of four groups of novel acridine derivatives revealed that 9-heterocyclic amino-N-methyl-9,10-dihydroacridines combined effective inhibition of both AChE and BChE with high radical-scavenging activity, making them promising multifunctional agents for neurodegenerative diseases. nih.gov In contrast, 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates were effective cholinesterase inhibitors but lacked antiradical activity. nih.gov

Table 4: Cholinesterase Inhibition by Selected Acridine Derivatives

Compound/Derivative Enzyme(s) Inhibited Activity/Finding Reference
Tacrine (9-amino-1,2,3,4-tetrahydroacridine) AChE, BChE First FDA-approved drug for Alzheimer's disease. nih.gov
Dibenzyloxy and Diphenethyl derivatives of 9-phosphoryl-9,10-dihydroacridine BChE Effective inhibitors of butyrylcholinesterase. nih.gov
9-Heterocyclic amino-N-methyl-9,10-dihydroacridines AChE, BChE Combined effective inhibition of both enzymes with high radical-scavenging activity. nih.gov
9-Aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates AChE, BChE Effective cholinesterase inhibitors but lacked antiradical activity. nih.gov

The unique properties of acridine derivatives also make them promising candidates for the development of diagnostic agents for neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net Their ability to interact with key pathological hallmarks of these diseases, such as amyloid-β (Aβ) plaques, is of particular interest. nih.govfrontiersin.org

Studies have shown that certain acridine derivatives can interfere with the self-aggregation of Aβ42, a key event in the formation of amyloid plaques. nih.govfrontiersin.org The ability of these compounds to inhibit Aβ42 self-aggregation was found to be dependent on the structure of both the acridine moiety and the substituents at the phosphorus atom in 9-phosphoryl derivatives. nih.govfrontiersin.org Dihydroacridines, especially those with aryl substituents in the phosphoryl moiety, were effective in blocking Aβ42 self-aggregation. frontiersin.org

The characteristic spectral properties of acridines can be utilized for labeling proteins, nucleic acids, and even cells, which is a valuable tool in diagnostics. researchgate.net Furthermore, acridinium (B8443388) esters are widely used in clinical applications due to their strong chemiluminescence, which allows for highly sensitive detection. researchgate.net The encapsulation of acridines into nanoparticles could provide versatile platforms for the detection of various biologically important targets in the context of neurodegenerative diseases. researchgate.net

Anti-inflammatory Properties

Acridine and its derivatives have demonstrated significant anti-inflammatory properties, making them a subject of interest for the development of new anti-inflammatory agents. ijpsonline.comnih.govnih.gov These compounds have been shown to inhibit the activation of key inflammatory cells, including mast cells, neutrophils, and macrophages. nih.gov

In one study, two types of acridines, 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives, were synthesized and evaluated for their anti-inflammatory effects. nih.gov Several of these derivatives were more potent than the reference inhibitor mepacrine in inhibiting the degranulation of rat peritoneal mast cells. nih.gov One compound also showed potent inhibitory activity on the secretion of lysosomal enzymes from neutrophils. nih.gov

Furthermore, some acridine derivatives were found to be effective inhibitors of tumor necrosis factor-alpha (TNF-α) production in macrophage-like cell lines. nih.gov The anti-inflammatory effects of these acridine derivatives are believed to be mediated, at least in part, by the suppression of chemical mediators released from inflammatory cells. nih.gov

The semi-planar heterocyclic structure of the acridine nucleus is thought to contribute to its ability to interact with various biological receptors involved in inflammatory processes. ijpsonline.com Research has shown that N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives exhibit profound anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug diclofenac. ijpsonline.com

Table 5: Anti-inflammatory Properties of Selected Acridine Derivatives | Compound/Derivative | Activity/Finding | Reference | |---|---|---|---| | 9-Anilinoacridine and 9-Phenoxyacridine Derivatives | More potent than mepacrine in inhibiting mast cell degranulation. Inhibited lysosomal enzyme secretion from neutrophils and TNF-α production from macrophages. | nih.gov | | N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine Derivatives | Exhibited profound anti-inflammatory activity, with some compounds comparable to diclofenac. | ijpsonline.com |

Antioxidant Properties

The antioxidant potential of acridinone derivatives is an area of significant research interest, largely due to the role of oxidative stress in the pathology of various diseases. While specific studies on the antioxidant properties of this compound are not extensively detailed in publicly available literature, research on analogous amino-substituted acridine and acridone compounds provides valuable insights into their potential free-radical scavenging capabilities. The core acridine structure, with its electron-rich aromatic system, is a key feature that can be tailored through chemical modification to enhance its antioxidant activity.

Detailed Research Findings

Research into various acridine derivatives has demonstrated their capacity to act as antioxidants through different mechanisms, including the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).

A study on a series of anilinoacridines and acridinylhydrazides revealed that certain compounds exhibit significant in vitro DPPH free radical scavenging activity. researchgate.net For instance, some anilinoacridine derivatives showed excellent antioxidant potential, with IC50 values indicating higher efficacy than the standard antioxidant, tert-butyl-4-hydroxyanisole (BHA). researchgate.net The structure-activity relationship analysis from this study suggested that the presence of an allylic carbon, which can stabilize a hydrogen radical through mesomeric effects, contributes to the antioxidant capacity. researchgate.net

In another study, 9-phosphoryl-9,10-dihydroacridine derivatives were evaluated for their antioxidant activity using the ABTS radical cation decolorization assay. nih.gov The dihydroacridine derivatives, in particular, demonstrated high ABTS•+-scavenging and iron-reducing activities, comparable to Trolox, a well-known antioxidant standard. nih.gov Quantum-chemical calculations supported these findings, explaining the observed antioxidant features. nih.gov Conversely, the oxidized acridine analogues in this study were found to be almost inactive, highlighting that the specific chemical structure and oxidation state of the acridine core are crucial for its antioxidant potential. nih.gov

Furthermore, the general principle of antioxidant action by polyphenolic compounds, which can be structurally analogous to substituted acridinones, involves the direct scavenging of free radicals through electron or hydrogen atom transfer. researchgate.net The presence of amino substituents on the acridinone ring is expected to enhance this electron-donating capacity, thereby potentially increasing the molecule's ability to neutralize free radicals. The stabilization of the resulting radical through the extended conjugation of the aromatic system is a key factor in this activity. researchgate.net

The following tables summarize the antioxidant activity of some representative acridine derivatives from the literature, demonstrating the potential of this class of compounds.

Table 1: DPPH Free Radical Scavenging Activity of Selected Acridine Derivatives

CompoundTypeIC50 (µM)StandardStandard IC50 (µM)
Compound 19 Anilinoacridine22.15t-butyl-4-hydroxyanisole44.7
Compound 16 Anilinoacridine24.95t-butyl-4-hydroxyanisole44.7
Compound 17 Anilinoacridine34.23t-butyl-4-hydroxyanisole44.7
Compound 23 Acridinylhydrazide71.75t-butyl-4-hydroxyanisole44.7

Source: Data compiled from a study on the free radical scavenging potential of anilinoacridines and acridinylhydrazides. researchgate.net

Table 2: Antioxidant Activity of 9-Phosphoryl-9,10-dihydroacridine Derivatives

CompoundDerivative TypeAntioxidant AssayActivity Level
Dihydroacridine 1d Dibenzyloxy phosphorylABTS•+-scavenging & Iron-reducingHigh (Comparable to Trolox)
Dihydroacridine 1e Diphenethyl phosphorylABTS•+-scavenging & Iron-reducingHigh (Comparable to Trolox)
Acridine 2d Dibenzyloxy phosphorylABTS•+-scavenging & Iron-reducingAlmost Inactive

Source: Data from a study on 9-phosphorylated acridine derivatives as potential therapeutic agents. nih.gov

These findings collectively suggest that the acridinone scaffold, particularly with amino and other strategic substitutions, holds promise for the development of effective antioxidant agents. The specific placement and nature of these substituents on the acridine ring are critical determinants of their biological activity.

Structure Activity Relationship Sar Studies of 5 Amino 2 Methyl 10h Acridin 9 One Analogues

Influence of Substituents on Biological Activity.nih.govnih.govdoaj.orgnih.govnih.govrsc.org

The type and position of substituents on the acridin-9-one core are critical determinants of biological efficacy. nih.gov The presence, nature, and placement of functional groups can significantly alter the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric hindrance, thereby impacting its interaction with biological targets.

The specific placement of the amino and methyl groups on the acridin-9-one scaffold is crucial for its activity. SAR investigations have shown that substitution at the 5th position of the acridine (B1665455) nucleus can have a profound effect on both in vitro and in vivo activity. nih.gov The amino group at position 5 is a key feature, and its modification or relocation can lead to a significant loss of potency. Similarly, the position of the methyl group can influence the molecule's interaction with its target, with the 2-position being identified as favorable in certain analogues.

The electronic properties of substituents on the acridin-9-one ring system play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the aromatic system, affecting its ability to interact with biological macromolecules.

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) and halogens (F, Cl, Br) can enhance the activity of some acridin-one derivatives. For instance, the presence of a nitro group, an electron-deficient substituent, has been noted as crucial for the activity and selectivity of certain acridin-9-amines. researchgate.net In some pyrimidine-based compounds, the addition of a trifluoromethyl group (-CF₃), a strong EWG, led to a significant improvement in binding affinity to its target enzyme. scielo.br However, the effect can be complex, as seen in some instances where halogen substitutions increased potency but also cytotoxicity. acs.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) and amino (-NH₂) can also positively influence biological activity. A methoxy group at the C2 position has been associated with increased anticancer activity in some acridone (B373769) derivatives. researchgate.net In other cases, electron-donating substituents have been shown to increase the potency of enzyme inhibition. nih.gov Preliminary findings also suggest that electron-donating groups can enhance the stability of the aza-acridine core, which may help preserve biological activity by preventing hydrolytic degradation. nih.gov

The following table summarizes the general effects of these substituent groups on the biological activity of acridin-9-one and related heterocyclic systems.

Substituent TypeExample GroupsGeneral Effect on Biological Activity
Electron-WithdrawingNitro (NO₂), Halogens (Cl, F), Trifluoromethyl (CF₃)Can enhance potency and selectivity, but may also increase cytotoxicity. researchgate.netscielo.bracs.org
Electron-DonatingMethoxy (OCH₃), Amino (NH₂)Can increase anticancer activity and enzyme inhibition, and may enhance compound stability. researchgate.netnih.govnih.gov

Conformational Flexibility and Planarity of the Acridin-9(10H)-one Core.nih.govnih.govnih.govacs.org

The three-dimensional shape and rigidity of the acridin-9(10H)-one core are fundamental to its biological function, particularly its ability to intercalate into DNA. nih.govresearchgate.net The planar structure of the acridine ring system is a key requirement for effective stacking between DNA base pairs. rsc.org

The planarity of the tricyclic system allows the molecule to fit into the hydrophobic space between adjacent base pairs of the DNA double helix. nih.gov This intercalation disrupts DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells. nih.gov The cross-sectional thickness of most polyaromatic systems, which is around 3.5 Å, is considered optimal for DNA intercalation. nih.gov

While a high degree of planarity is essential, some conformational flexibility can be beneficial. The introduction of certain substituents or modifications to the core structure can influence this flexibility. For example, the sp²-hybridization of the nitrogen atom in the acridone ring can lead to a quasi-equatorial conformation and high molecular rigidity, which in some cases has been shown to be advantageous. rsc.org

Role of Basic Side Chains on Biological Efficacy and Stability.nih.gov

The length and composition of the side chain are critical. Studies have shown that side chains with two or three methylene (B1212753) units often exhibit optimal activity. nih.gov The presence of a basic nitrogen atom in the side chain can contribute to the molecule's ability to bind to the hydrophilic outer core of DNA before intercalating. nih.gov

However, the nature of the basicity is also important. While some degree of amine functionality can be beneficial, the presence of strongly charged groups can sometimes diminish in vitro potency and in vivo activity. nih.gov Conversely, weakly basic groups on the side chain have also been associated with low in vitro potency. nih.gov The stability of these side chains is also a factor, as their degradation can lead to a loss of biological activity. nih.gov

Tautomerism and its Implications for Biological Activity.nih.govscielo.brnih.gov

Acridin-9-ones and their amino-substituted derivatives can exist in different tautomeric forms, which can have significant implications for their biological activity. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For 9-aminoacridines, the equilibrium between the amino and imino forms is particularly relevant. researchgate.netnih.gov

The ability to exist in these two forms is thought to be related to the effectiveness of acridin-9-amines. researchgate.net The different tautomers can have distinct electronic properties and hydrogen bonding capabilities, which in turn affect their binding to biological targets. researchgate.net For instance, the imino tautomer can present a strong intramolecular nucleophile that may be important for certain interactions. researchgate.net

The tautomeric equilibrium can be influenced by the solvent environment and the nature of substituents on the acridine ring. nih.gov Some acridin-9-amines can coexist as both amino and imino tautomers, and this dynamic equilibrium could be a key factor in their biological mechanism of action. nih.gov

Insights from Structure-Activity Relationship Studies of Natural Acridone Alkaloids.nih.govdoaj.org

Natural acridone alkaloids, isolated from various plant species, have provided valuable insights into the SAR of this class of compounds. nih.gov These natural products often exhibit a range of biological activities, including anticancer, antimalarial, and larvicidal effects. nih.gov

Studies on acridone alkaloids from the Rutaceae family, for example, have revealed potent cytotoxic activity against cancer cell lines and significant antimalarial properties. nih.gov The specific patterns of methoxylation, hydroxylation, and other substitutions on the acridone core of these natural products have informed the design of synthetic analogues with improved potency and selectivity. By studying the structures of these naturally occurring active compounds, researchers can identify key pharmacophoric features required for a desired biological effect.

Theoretical and Computational Chemistry Investigations of 5 Amino 2 Methyl 10h Acridin 9 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can model molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. DFT calculations focus on the electron density as the fundamental property, offering a balance between computational cost and accuracy. uomustansiriyah.edu.iq For acridine (B1665455) derivatives, DFT is employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms.

From the optimized structure, a wealth of information about the molecule's reactivity can be derived. For instance, the distribution of electron density highlights electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. The presence of an amino group (-NH2) and a methyl group (-CH3) on the acridinone (B8587238) scaffold of 5-Amino-2-methyl-10H-acridin-9-one is expected to significantly influence its electronic properties. The amino group, being an electron-donating group, would likely increase the electron density of the aromatic system, while the methyl group would have a more modest electron-donating effect.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For acridine derivatives, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-orbital. The introduction of substituents can modulate the energies of these orbitals. In the case of this compound, the electron-donating amino and methyl groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Acridine-5.8-1.54.3
9-Aminoacridine (B1665356)-5.4-1.34.1
Proflavine-5.2-1.73.5

Note: The data in this table is illustrative and based on studies of related acridine compounds, not this compound itself.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or DNA. nih.gov

Acridine derivatives are well-known for their ability to intercalate into DNA, and many have been investigated as potential anticancer agents. Molecular docking studies of these compounds typically show the planar acridine ring inserting between the base pairs of the DNA double helix. The substituents on the acridine ring play a crucial role in stabilizing this interaction through hydrogen bonding, electrostatic interactions, and van der Waals forces with the DNA.

For this compound, docking studies would likely be performed against DNA or specific enzymes to explore its potential biological activity. The amino group could act as a hydrogen bond donor, forming interactions with the phosphate (B84403) backbone or the bases of DNA. The methyl group, being hydrophobic, might engage in favorable van der Waals interactions within the binding pocket.

Computational Studies on Compound Stability and Reactivity

The stability and reactivity of a compound can be further elucidated through various computational parameters derived from quantum chemical calculations. Besides the HOMO-LUMO gap, other descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness provide a more detailed picture of a molecule's chemical behavior.

The reactivity of acridine derivatives is often linked to their ability to participate in redox reactions or to act as a photosensitizer. The presence of the electron-donating amino group in this compound would likely make it more susceptible to oxidation compared to the unsubstituted acridinone.

Prediction of Binding Affinity and Efficacy through In Silico Methods

Beyond simply predicting the binding pose, in silico methods can also estimate the binding affinity of a ligand for its target. nih.gov Binding affinity, often expressed as the dissociation constant (Kd) or the binding free energy (ΔG), is a measure of the strength of the ligand-target interaction. nih.govf1000research.com More negative values of ΔG indicate a stronger binding affinity. nih.gov

Various scoring functions are used in molecular docking programs to calculate the binding affinity. These functions take into account factors such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and the entropic cost of binding. For this compound, these calculations would be invaluable in prioritizing it for further experimental testing. A high predicted binding affinity to a particular biological target would suggest that the compound is more likely to be effective.

CompoundTargetPredicted Binding Affinity (ΔG, kcal/mol)
Imatinibc-Kit Tyrosine Kinase-11.5
Compound 2bc-Kit Tyrosine Kinase-13.71
Compound 3dc-Kit Tyrosine Kinase-12.33

Note: This table presents example data from a study on 5-deazaalloxazine analogs docking to c-Kit Tyrosine Kinase to illustrate the concept of predicted binding affinity. nih.gov It does not represent data for this compound.

Development of 5 Amino 2 Methyl 10h Acridin 9 One Derivatives and Hybrid Compounds

Design and Synthesis of Novel Hybrid Scaffolds

The design of hybrid compounds, where the acridinone (B8587238) core is linked to other pharmacologically active moieties, is a prominent strategy to develop novel therapeutic agents with potentially synergistic or enhanced activities. nih.gov

The synthesis of hybrid molecules combining the acridin-9-one scaffold with a thiazolidinone ring has been explored to create compounds with potential biological activities. Thiazolidinones themselves are a class of heterocyclic compounds known for a wide range of pharmacological effects. sysrevpharm.org The general synthetic approach involves the reaction of an appropriate acridin-9-one derivative with reagents to build the thiazolidinone ring. For instance, 2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one was synthesized by adding 1,1-diphenylhydrazine (B1198277) to acridin-9-yl isothiocyanate to form a thiosemicarbazide (B42300) intermediate. rsc.org This intermediate then undergoes cyclization to yield the final thiazolidinone-acridine conjugate. rsc.org These compounds have been investigated for their ability to interact with DNA and inhibit enzymes like topoisomerase I and II. rsc.org

A study detailed the synthesis of novel thiazolidinone-bearing acridin-9-one moieties and evaluated their antimicrobial potential. researchgate.net

Table 1: Examples of Acridin-9(10H)-one-Thiazolidinone Conjugates and their Reported Activities

Compound Name Synthetic Precursors Reported Biological Activity

This table is for illustrative purposes and may not be exhaustive.

Oxadiazole and thiadiazole moieties are frequently incorporated into drug candidates to enhance their biological profiles. nih.govresearchgate.net The synthesis of acridin-9-one hybrids containing these five-membered heterocyclic rings has been a subject of interest. nahrainuniv.edu.iq

One synthetic route to acridin-9-one-oxadiazole derivatives involves the cyclization of an acridone-2-carbohydrazide with appropriate reagents. For example, reacting 9(10H)-Acridone-2-carboxylic acid with various acid hydrazides in the presence of a dehydrating agent like phosphorus oxychloride can yield 2-[5-(substituted aryl)-1,3,4-oxadiazole-2-yl]-9(10H)-acridones. nahrainuniv.edu.iq

Similarly, acridin-9-one-thiadiazole derivatives can be synthesized. A common method involves the reaction of 9(10H)-Acridone-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride to give 2-[5-amino-1,3,4-thiadiazole-2-yl]-9(10H)-acridone. nahrainuniv.edu.iq These hybrid molecules have been evaluated for various biological activities, including anticancer effects. nih.gov

Table 2: Synthesis of Acridin-9(10H)-one-Oxadiazole/Thiadiazole Derivatives

Heterocyclic Moiety Key Reagents Resulting Hybrid Structure
1,3,4-Oxadiazole 9(10H)-Acridone-2-carboxylic acid, Acid hydrazides, POCl₃ 2-[5-(substituted aryl)-1,3,4-oxadiazole-2-yl]-9(10H)-acridone nahrainuniv.edu.iq

This table outlines general synthetic strategies.

Triazole moieties are another important class of heterocycles incorporated into medicinal compounds. nih.gov The synthesis of acridone-triazole hybrids has been achieved through various chemical strategies. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. rsc.org This involves the reaction of a propargylated acridone (B373769) derivative with an organic azide (B81097) in the presence of a copper(I) catalyst. rsc.org

For example, 10-(prop-2-yn-1-yl)acridin-9-one derivatives can be reacted with freshly prepared azide derivatives in the presence of CuI to yield the target triazole-acridone hybrids. rsc.org These compounds have been investigated for activities such as cholinesterase inhibition. rsc.org Another study reported the synthesis of acridine-triazole derivatives and evaluated their cytotoxic effects against various cancer cell lines, with some compounds showing promising activity. nih.gov

Table 3: Examples of Acridin-9(10H)-one-Triazole Hybrids and their Synthetic Approach

Compound Series Synthetic Method Key Reagents
Acridone-1,2,3-triazoles Copper-catalyzed azide-alkyne cycloaddition (CuAAC) 10-(prop-2-yn-1-yl)acridin-9-one derivatives, organic azides, CuI rsc.org

This table provides an overview of synthetic strategies for acridone-triazole hybrids.

Rational Design Strategies for Enhanced Bioactivity and Selectivity

The rational design of acridinone derivatives aims to optimize their interaction with biological targets, thereby enhancing their activity and selectivity. researchgate.net A key strategy involves modifying the acridinone scaffold to improve its DNA binding affinity and its ability to inhibit enzymes like topoisomerases. rsc.org The planar nature of the acridone ring is crucial for its intercalating properties. nih.gov

Structure-activity relationship (SAR) studies are instrumental in guiding these design strategies. For instance, the substitution pattern on the acridinone ring can significantly influence biological activity. The introduction of various functional groups can modulate properties such as solubility, lipophilicity, and electronic distribution, which in turn affect the compound's pharmacokinetic and pharmacodynamic profile. researchgate.netresearchgate.net

For example, a series of N10-substituted-2-methyl acridone derivatives were synthesized and studied for their potential to reverse multidrug resistance in cancer cells. researchgate.net The results indicated that the length of the alkyl spacer at the N10 position played a crucial role in the observed activity. researchgate.net Molecular modeling and docking studies are also employed to predict the binding modes of newly designed compounds with their target receptors, aiding in the rational design process. researchgate.netnih.gov

Exploration of Bioisosteres and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to discover novel compounds with improved properties. nih.govnih.gov Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to similar biological activity. researchgate.net This approach can be used to address issues like metabolic instability or to fine-tune the activity of a lead compound. nih.gov

Scaffold hopping, a more drastic modification, involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. uniroma1.it This strategy is employed to explore novel chemical space, circumvent patent limitations, and improve drug-like properties. nih.govresearchgate.net

In the context of acridinone derivatives, these strategies can be applied to develop new chemotypes. For instance, the oxadiazole or thiadiazole ring can be considered a bioisosteric replacement for an ester or amide group to improve metabolic stability. nih.gov Scaffold hopping could involve replacing the acridinone core with another polycyclic aromatic system that maintains the key pharmacophoric features required for DNA intercalation or enzyme inhibition. The goal is to identify new scaffolds that mimic the shape and electronic properties of the original acridinone core, thereby retaining or improving upon its biological activity. u-strasbg.fr

Table 4: Compound Names Mentioned in the Article

Compound Name
5-Amino-2-methyl-10H-acridin-9-one
Acridin-9(10H)-one
2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one
Acridin-9-yl isothiocyanate
Thiosemicarbazide
9(10H)-Acridone-2-carboxylic acid
2-[5-(substituted aryl)-1,3,4-oxadiazole-2-yl]-9(10H)-acridone
2-[5-amino-1,3,4-thiadiazole-2-yl]-9(10H)-acridone
10-(prop-2-yn-1-yl)acridin-9-one

Emerging Research Applications of Acridin 9 10h One Compounds Beyond Medicinal Chemistry

Fluorescent Probes for Biological Imaging and Diagnostics

The inherent fluorescence of the acridin-9(10H)-one core and its derivatives makes them excellent candidates for the development of fluorescent probes. These probes are designed to detect and visualize specific analytes, ions, or changes in the cellular microenvironment, such as polarity. rsc.orgresearchgate.net Their mechanism often involves a "light-up" or "off-on" response, where the fluorescence is quenched in the unbound state and significantly enhanced upon interaction with the target molecule or in a specific environment. nih.gov

Derivatives of acridin-9(10H)-one have been engineered to function as highly selective chemosensors. For instance, by incorporating diethanolamine (B148213) ligands, a fluoroionophore based on the acridine (B1665455) structure was created to selectively detect Cadmium (Cd²⁺) ions in aqueous solutions. This sensor exhibits a 19-fold increase in fluorescence upon binding to Cd²⁺, enabling its detection at concentrations as low as 1.3 x 10⁻⁷ M. researchgate.net Another study demonstrated the development of an acridine-based probe for monitoring hypochlorite (B82951) (ClO⁻), a reactive oxygen species, in water and for in-vivo imaging in zebrafish. mdpi.com

Furthermore, the acridone (B373769) scaffold is a key component in probes designed to monitor crucial biological signaling molecules. A novel fluorescent probe for nitric oxide (NO) was developed using a 7,8-diamino-substituted acridone derivative. nih.gov This probe reacts with NO in the presence of oxygen to form a triazole derivative, resulting in a five-fold increase in fluorescence intensity, which allows for the imaging of NO in living cells. nih.gov The versatility of the acridine structure also allows for the creation of probes that respond to the physical properties of their surroundings. Probes sensitive to changes in micro-environmental polarity have been synthesized, enabling the dynamic monitoring of polarity shifts within cellular compartments like lipid droplets and lysosomes. rsc.org

Probe TypeTarget Analyte/ParameterKey FeaturesApplication
Acridine-diethanolamineCd²⁺"Off-on" fluorescence, 19-fold intensity increase, high selectivity. researchgate.netEnvironmental water monitoring. researchgate.net
Acridine-benzhydryl isothiocyanateClO⁻Fluorescence quenching, high selectivity over other ROS. mdpi.comImaging in water samples and zebrafish. mdpi.com
7,8-Diamino-acridoneNitric Oxide (NO)5-fold fluorescence increase upon reaction with NO. nih.govNO sensing in living Jurkat cells. nih.gov
Acridine-dicyanoisophoronePolarityRed-shift in emission and 38-fold fluorescence enhancement with increased solvent polarity. rsc.orgDynamic monitoring of intracellular polarity. rsc.org
N-Arylamino-acridiziniumDNA & Proteins"Light-up" probe with 10 to 50-fold fluorescence increase upon binding. nih.govDetection of DNA and proteins. nih.gov

Applications in Material Science

The rigid and planar structure of acridin-9(10H)-one, combined with its electron-accepting nature, makes it a valuable building block for advanced functional materials, particularly in the field of optoelectronics.

Acridin-9(10H)-one has emerged as a critical component in the design of emitters for Thermally Activated Delayed Fluorescence (TADF) in OLEDs. researchgate.net The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency. In these systems, the acridin-9(10H)-one unit typically functions as the electron-accepting core, which is then functionalized with electron-donating moieties. rsc.org This donor-acceptor architecture facilitates a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is crucial for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state. rsc.org

A notable example is a TADF emitter, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), where phenoxazine (B87303) acts as the electron donor attached to the acridone acceptor core. rsc.org This material exhibits a high fluorescence quantum yield of 94.9% and a short delayed fluorescence lifetime of 1.6 µs. rsc.org OLEDs fabricated using this compound as the emitter have demonstrated exceptional performance, achieving a maximum external quantum efficiency (EQE) of up to 30.6% and a high power efficiency of 109.9 lm W⁻¹, emitting yellow light. rsc.org Other designs have utilized acridine donors with a triazine acceptor to create highly efficient green TADF emitters, reaching an EQE of 27.3%. rsc.org These results are among the best reported for acridone-based OLEDs, showcasing their potential for creating highly efficient and stable lighting and display technologies. rsc.org

Emitter CompoundDonor MoietyAcceptor MoietyMax. External Quantum Efficiency (EQE)Emission Color
3,6-DPXZ-ADPhenoxazineAcridin-9(10H)-one30.6% rsc.orgYellow rsc.org
TRZ-DDPAcDiphenylacridineTriazine27.3% rsc.orgGreen rsc.org
3-DMAC-6-CF3-ADAcridine (DMAC)Acridin-9(10H)-one21.6% researchgate.netN/A
TPA-2ACRTriphenylamineDimethylacridine21.59% nih.govYellow nih.gov

Corrosion Inhibition Studies

The heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings of acridin-9(10H)-one and its derivatives make them effective corrosion inhibitors for metals, particularly for steel in acidic environments. electrochemsci.orgnih.gov These compounds function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion. electrochemsci.orgresearchgate.net

Research has shown that acridin-9(10H)-one acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net The adsorption mechanism is predominantly chemisorption, involving the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface. nih.govresearchgate.net This strong interaction leads to high inhibition efficiencies.

Studies using weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have quantified the effectiveness of these inhibitors. For example, acridin-9(10H)-one at a concentration of 10⁻³ M in a 1 M HCl solution demonstrated an excellent inhibition efficiency of 98.3%. nih.govresearchgate.net The introduction of a methyl group, as in 2-methylacridin-9(10H)-one, also provides significant protection, with an efficiency of 95.6% under similar conditions. nih.gov Even more complex derivatives like 2,10-dimethylacridin-9(10H)-one have proven to be very good inhibitors for C38 steel in sulfuric acid. psu.edu The adsorption of these compounds on the steel surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.netpsu.edu

Inhibitor CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (η%)
Acridin-9(10H)-oneCarbon Steel1 M HCl10⁻³ M98.3% nih.govresearchgate.net
2-Methylacridin-9(10H)-oneCarbon Steel1 M HCl10⁻³ M95.6% nih.gov
2,10-Dimethylacridin-9(10H)-oneC38 Steel0.5 M H₂SO₄10⁻³ M91.7% (EIS) psu.edu
9-Aminoacridine (B1665356)Mild Steel15% HCl300 ppm94.2% nih.gov

Use as Chemical Tools for Investigating Biological Processes

Beyond passive imaging, acridine-based compounds are utilized as active chemical tools to probe and modulate fundamental biological pathways. Their ability to interact with crucial biomolecules like DNA and specific proteins allows researchers to investigate complex cellular functions.

A significant application is their use as inhibitors of topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. researchgate.netnih.gov The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting the normal function of topoisomerases. mdpi.comresearchgate.net By inhibiting these enzymes, acridine derivatives serve as valuable tools to study the consequences of topological stress on DNA and to understand the mechanisms of DNA repair and replication. researchgate.netnih.gov For example, acriflavine, an acridine derivative, has been shown to be a potent inhibitor of both topoisomerase I and II, leading to significant changes in chromatin accessibility and gene expression, particularly of long non-coding RNAs. nih.gov

In the field of immunology, specific 9-amino-acridine derivatives have been identified as chemical tools for studying the function of regulatory T cells (Tregs). nih.gov These compounds were found to selectively downregulate the expression and function of FoxP3, a key transcription factor that defines the Treg lineage and its immunosuppressive function. nih.gov Mechanistic studies revealed that these acridines can interfere with the DNA-binding activity of the FoxP3 protein. By inhibiting FoxP3, these molecules release the "brakes" on effector T cells, providing a powerful chemical tool to investigate the role of Tregs in controlling immune responses, such as in the context of anti-tumor immunity. nih.gov

Future Directions and Challenges in 5 Amino 2 Methyl 10h Acridin 9 One Research

Addressing Stability and Pharmacokinetic Limitations of Acridin-9(10H)-one Analogues

A significant hurdle in the clinical translation of acridin-9(10H)-one analogues is their inherent stability and pharmacokinetic profiles. Many derivatives, while exhibiting promising in vitro activity, suffer from poor stability in aqueous media, which can lead to diminished efficacy in vivo. mdpi.com For instance, some novel amino-substituted aza-acridine derivatives showed only marginal cytotoxicity against cancer cell lines, a result attributed to their instability in aqueous environments. mdpi.com

To overcome these limitations, researchers are exploring various chemical modifications. One approach involves the incorporation of a triazole core into the acridine (B1665455) structure. Triazoles are known to be metabolically stable and can mimic the hydrogen bonding properties of amide bonds, potentially enhancing the stability and bioavailability of the parent compound. nih.gov Furthermore, the pharmacokinetic properties of acridines can be improved through structural modifications, such as altering the substitution pattern on the acridine ring. mdpi.com The distance between amino groups in the side chain has been identified as a crucial factor, with an optimal length of two or three methylene (B1212753) units enhancing antitumor activity. mdpi.com

Challenge Potential Solution Rationale
Poor aqueous stabilityIncorporation of a triazole coreTriazoles are metabolically stable and can improve bioavailability. nih.gov
Suboptimal pharmacokinetic propertiesModification of side chain length and substitution patternsOptimizing these features can enhance antitumor activity and improve the overall pharmacokinetic profile. mdpi.com

Exploration of Novel Biological Targets and Polypharmacology

The therapeutic potential of acridin-9(10H)-one analogues extends beyond their well-established role as DNA intercalators. nih.gov While intercalation is a key mechanism of action for many acridine derivatives, it is not the sole determinant of their cytotoxic effects. mdpi.com These compounds are known to interact with a diverse range of biomolecular targets, including enzymes that regulate DNA topology such as topoisomerases and telomerases. mdpi.comnih.gov

Recent research has focused on expanding the known biological targets of these compounds. For example, certain acridone (B373769) derivatives have been shown to stabilize G-quadruplex DNA structures, which are implicated in the regulation of oncogenes. rsc.orgnih.gov This suggests a novel mechanism for their anticancer activity. The concept of polypharmacology, where a single compound interacts with multiple targets, is particularly relevant to acridin-9(10H)-one research. By designing molecules that can modulate several biological pathways simultaneously, it may be possible to develop more effective and robust therapeutic agents. nih.gov For instance, some acridine derivatives have shown potential in inhibiting multidrug resistance, a major challenge in cancer chemotherapy. nih.govnih.gov

Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, offering a powerful means to predict the biological activity of compounds and guide the optimization of lead candidates. In the context of 5-Amino-2-methyl-10H-acridin-9-one research, computational studies are being employed to understand the interactions between acridine derivatives and their biological targets at the molecular level. mdpi.comnih.gov

Molecular dynamics simulations, for example, can provide insights into how these compounds bind to and inhibit enzymes like topoisomerase II. nih.gov These simulations can help to identify the optimal orientation of the acridine derivative within the binding site and its interactions with surrounding DNA bases. nih.gov Furthermore, computational methods such as Density Functional Theory (DFT) can be used to study the stability of acridine analogues in different environments. mdpi.com By predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, computational models can help to prioritize candidates for synthesis and experimental testing, thereby accelerating the drug development process. nih.gov

Development of Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize the off-target effects of acridin-9(10H)-one analogues, researchers are exploring the development of targeted drug delivery systems. hilarispublisher.comridnova.com These systems are designed to deliver the drug specifically to the site of action, such as a tumor, thereby increasing its local concentration and reducing systemic toxicity. hilarispublisher.com

Nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers, are promising platforms for the targeted delivery of acridone derivatives. hilarispublisher.comridnova.com These nanoscale vehicles can encapsulate the drug, protecting it from degradation in the bloodstream and facilitating its controlled release at the target site. hilarispublisher.com By functionalizing the surface of these nanocarriers with targeting ligands, such as antibodies or peptides, it is possible to achieve even greater specificity for the target cells. hilarispublisher.com Another innovative approach involves the use of acridone-based fluorescent molecular probes for monitoring metabolic processes, which could potentially be adapted for targeted drug delivery applications. nih.gov

Delivery System Description Potential Advantage
LiposomesSpherical vesicles composed of a lipid bilayer.Biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. hilarispublisher.com
Polymeric NanoparticlesSolid colloidal particles made from biodegradable polymers.Offer controlled drug release and can be surface-modified for targeting. hilarispublisher.comridnova.com
DendrimersHighly branched, tree-like molecules with a well-defined structure.Provide a high drug-loading capacity and can be functionalized with multiple targeting ligands. hilarispublisher.com

Collaborative and Interdisciplinary Research Initiatives for Translational Studies

The successful translation of promising acridin-9(10H)-one analogues from the laboratory to the clinic requires a collaborative and interdisciplinary approach. This involves bringing together experts from various fields, including medicinal chemistry, molecular biology, pharmacology, and clinical medicine. nih.gov

Such collaborations are essential for conducting the comprehensive preclinical and clinical studies needed to evaluate the safety and efficacy of new drug candidates. By fostering a multidisciplinary research environment, it is possible to bridge the gap between basic scientific discoveries and their practical application in patient care. Interdisciplinary initiatives can also facilitate the sharing of resources and expertise, leading to more efficient and impactful research. Ultimately, a concerted effort from researchers across different disciplines will be crucial for realizing the full therapeutic potential of this compound and its analogues.

Q & A

Q. What established synthetic routes are available for 5-Amino-2-methyl-10H-acridin-9-one, and what reaction conditions are critical for optimizing yield?

The synthesis of acridinone derivatives typically involves multistep protocols. For example, cyclization of intermediates like 2-acetylacridin-9(10H)-one using polyphosphoric acid (PPA) under controlled temperatures (100–120°C) is a key step . Critical factors include:

  • Catalyst selection : Copper powder and potassium carbonate facilitate coupling reactions in DMF .
  • Solvent systems : Ethanol or glacial acetic acid is used for chalcone formation and microwave-assisted reactions .
  • Microwave irradiation : Enhances reaction efficiency for derivatives like dihydroacridinones, yielding 56–86% under optimized conditions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Structural validation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and aromaticity (e.g., acridinone derivatives show distinct peaks at δ 6.5–8.5 ppm for aromatic protons) .
  • IR spectroscopy : Carbonyl stretching vibrations (~1650 cm1^{-1}) and NH/amine groups (~3300 cm1^{-1}) are diagnostic .
  • Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 239 for C15_{15}H14_{14}N2_2O) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use chemical-resistant gloves, lab coats, and P95/P1 respirators for dust control .
  • Ventilation : Work in fume hoods to avoid inhalation of particulates .
  • First aid : Immediate rinsing with water for skin/eye contact and artificial respiration if inhaled .

Q. How can purity and stability be ensured during storage of acridinone derivatives?

  • Storage conditions : Keep in airtight containers at 2–8°C, away from light and incompatible reagents (e.g., strong oxidizers) .
  • Stability monitoring : Use HPLC or TLC to detect decomposition over time .

Advanced Research Questions

Q. How can reaction mechanisms for acridinone cyclization be experimentally elucidated?

  • Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates.
  • Isotopic labeling : Use 15N^{15}N-labeled amines to trace cyclization pathways .
  • Computational modeling : DFT calculations predict transition states and activation energies .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Molecular docking : AutoDock Vina evaluates binding affinities to targets like dsDNA (PDB: 1XRW) or viral proteases .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with antiviral or antioxidant activities .

Q. How can contradictions in reported biological activity data be resolved?

  • Assay standardization : Replicate studies using identical cell lines (e.g., Vero E6 for antiviral assays) and controls .
  • Purity verification : Cross-check compound integrity via elemental analysis (e.g., C, H, N % within ±0.3% of theoretical values) .
  • Meta-analysis : Compare IC50_{50} values across studies, accounting for solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What strategies optimize substituent modifications to enhance bioactivity?

  • Positional isomerism : Introduce electron-withdrawing groups (e.g., -Cl, -Br) at C7 to improve DNA intercalation .
  • Hybrid molecules : Conjugate acridinones with chalcones or isoniazid derivatives to target multiple pathways .

Q. How do solvent and pH conditions affect the stability of this compound?

  • pH-dependent degradation : Perform accelerated stability tests in buffers (pH 1–13) with HPLC monitoring. Acridinones are prone to hydrolysis under strongly acidic/basic conditions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote photodegradation .

Q. What analytical methods validate the reproducibility of synthetic protocols?

  • Interlaboratory studies : Compare yields and spectral data across labs using standardized protocols .
  • Robustness testing : Vary reaction parameters (e.g., ±10% catalyst loading) to identify critical factors .

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Reactant of Route 1
5-Amino-2-methyl-10H-acridin-9-one
Reactant of Route 2
5-Amino-2-methyl-10H-acridin-9-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.